molecular formula C10H13NO2 B11773556 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B11773556
M. Wt: 179.22 g/mol
InChI Key: GCOKNBKESBHYBT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Au(I)-catalyzed tandem reaction. This method uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) to produce a series of polysubstituted pyrroles in moderate to good yields .

Industrial Production Methods

The use of proline, copper oxides, and oxones has been shown to be effective for the synthesis of pyrrole derivatives under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its selective inhibition of the COX-2 enzyme . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for anti-inflammatory research .

Properties

IUPAC Name

5,5-dimethyl-4,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)4-6-3-7(9(12)13)11-8(6)5-10/h3,11H,4-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOKNBKESBHYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)NC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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